molecular formula C13H11N3O3 B4788353 (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid

(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid

Cat. No.: B4788353
M. Wt: 257.24 g/mol
InChI Key: NNRLJIVHTAKQPJ-UHFFFAOYSA-N
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Description

(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid is a synthetically derived small molecule belonging to the class of pyrimidobenzimidazole-fused heterocycles. This compound features a complex, multi-cyclic planar structure that is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents . The benzimidazole core is a well-established pharmacophore, known for its role as a bioisostere of nucleotides, which allows it to interact with various biological polymers, often resulting in a broad spectrum of pharmacological activities with potentially lower toxicity . The pyrimido[1,2-a]benzimidazole scaffold, which forms the basis of this molecule, has been identified as a structure of high interest due to its similarity to purines and pyrimidines found in natural nucleic acids . This structural analogy makes derivatives of this scaffold promising candidates for probing biological systems. While the specific biological profile of this compound is a subject for ongoing research, analogous compounds containing the benzimidazole and pyrimidobenzimidazole motifs have been reported to exhibit a wide range of bioactivities. These include, but are not limited to, antiviral , anticancer , antimicrobial , and antifungal activities . The presence of the acetic acid moiety in its structure provides a handle for further chemical modification and conjugation, facilitating the creation of derivatives and prodrugs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only, specifically for use in: • Medicinal Chemistry Research: Serving as a key intermediate or precursor for the synthesis of more complex molecules for biological screening. • Pharmaceutical Development: Acting as a model compound for studying the properties of fused heterocyclic systems in drug design. • Biochemical Profiling: Use in in vitro assays to investigate mechanisms of action and inhibitory potential against various biological targets. This product is offered as a high-purity chemical entity for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-6-11(17)16-10-5-3-2-4-9(10)14-13(16)15(8)7-12(18)19/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRLJIVHTAKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functional group modifications. One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate to form benzimidazole, which is then further reacted with appropriate reagents to introduce the pyrimidine ring and the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrimido[1,2-a]benzimidazole compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
  • CNS Activity :
    • Compounds in this class have been studied for their interactions with central nervous system (CNS) receptors. They exhibit high affinity for benzodiazepine receptors, indicating potential use in treating anxiety and seizure disorders. Their anxiolytic and anticonvulsant properties make them candidates for further pharmacological development .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of synthesized pyrimido[1,2-a]benzimidazole derivatives. The results showed that specific derivatives had IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for therapeutic development .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, several derivatives of the compound were tested against common pathogens. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives of pyrimido[1,2-a]benzimidazole with variations in substituents and functional groups. Below is a comparative analysis:

Compound Name Key Substituents Functional Groups Notable Properties
(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid 2-methyl, 4-oxo, acetic acid Carboxylic acid, ketone Enhanced solubility in aqueous alkaline solutions; potential for ionic interactions.
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate 4-oxo, methyl ester Ester, ketone Lipophilic; ester group may serve as a prodrug moiety for hydrolysis to carboxylic acid.
Telmisartan (4'-[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-ylmethyl]biphenyl-2-carboxylic acid) Biphenyl, carboxylic acid, benzimidazole Carboxylic acid, benzimidazole Angiotensin II receptor antagonist; high bioavailability due to biphenyl lipophilicity.

Key Differences and Implications

The acetic acid moiety distinguishes it from ester analogs (e.g., methyl ester in ), conferring ionizability and solubility in physiological environments.

Biological Relevance :

  • Unlike telmisartan , which is optimized for angiotensin receptor binding via its biphenyl and propyl-methyl groups, the target compound’s pyrimido[1,2-a]benzimidazole core may target enzymes or receptors requiring planar aromatic recognition.

Synthetic Accessibility :

  • The methyl ester derivative is likely synthesized via esterification of the parent carboxylic acid, while the target compound requires precise deprotection steps to retain the free acid group.

Research Findings

  • A study on methyl ester analogs (e.g., ) highlights their utility as intermediates for further functionalization, suggesting the target compound could be a metabolite or active form in drug development pipelines.

Biological Activity

(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid, also known as Y021-7134, is a compound with the molecular formula C13H11N3O3 and a molecular weight of 257.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C13H11N3O3
  • Molecular Weight : 257.25 g/mol
  • CAS Number : 932233-00-6
  • SMILES Notation : Cc(cc1)ccc1-n1c(SCC(N(C)c2ccccc2)=O)nc2c1N=CN(C)C=O

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:

  • It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines.
  • The compound's efficacy was evaluated against various cancer types, revealing promising results in inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AntimicrobialEscherichia coliMetabolic pathway interference
AnticancerK562 (leukemia cell line)Induction of apoptosis
AnticancerHEL (leukemia cell line)Cell cycle arrest

Detailed Research Findings

Recent studies have focused on the pharmacological profile of this compound. Notably:

  • Antimicrobial Studies : A series of experiments were conducted to evaluate the compound's effectiveness against various pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains.
  • Cellular Mechanisms : Research into the cellular mechanisms revealed that the compound affects key signaling pathways involved in apoptosis and cell cycle regulation. For example, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.
  • In Vivo Studies : Preliminary in vivo studies suggested that this compound could reduce tumor growth in animal models without significant toxicity.

Q & A

Q. What are the established synthetic routes for (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid?

The synthesis of this compound involves multi-step reactions, often starting with the construction of the pyrimido[1,2-a]benzimidazole core. A common approach includes:

  • Core formation : Condensation of ethyl acetoacetate derivatives with halogenated intermediates under acidic conditions to form the pyrimido-benzimidazole scaffold .
  • Functionalization : Alkylation or acylation reactions to introduce the acetic acid moiety. For example, sodium salts of the core structure can undergo alkylation with bromoacetic acid derivatives .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .

Q. Key Reaction Conditions :

StepTemperature (°C)SolventCatalystYield (%)
Core formation80–100Ethanol/HCl60–75
Alkylation25–40DMFK₂CO₃50–65

Q. What analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and acetic acid integration .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% for biological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and hydroxyl (O–H) stretches .

Q. What safety protocols are critical during handling?

  • Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during alkylation .
  • Catalyst Screening : Bases like K₂CO₃ or Et₃N improve nucleophilic substitution efficiency .
  • Temperature Control : Lower temperatures (25–40°C) reduce side reactions during sensitive steps like imine formation .
  • In-line Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .

Q. What mechanistic insights exist for its reported biological activity?

While specific data for this compound is limited, structurally related pyrimido-benzimidazoles exhibit:

  • Enzyme Inhibition : Competitive binding to kinase ATP pockets via hydrogen bonding with the acetic acid group .
  • Cellular Uptake : Enhanced permeability due to lipophilic aromatic cores, measured via Caco-2 cell assays .
  • Metabolic Stability : Microsomal studies (e.g., rat liver microsomes) can predict oxidative metabolism patterns .

Q. How can contradictory data in biological assays be resolved?

  • Orthogonal Validation : Confirm activity using both cell-based (e.g., MTT assay) and biochemical (e.g., ELISA) methods .
  • Purity Reassessment : Contaminants <2% can skew results; re-analyze batches via HPLC-MS .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) to rule out off-target effects .

Q. What environmental impact studies are relevant for this compound?

  • Fate Analysis : Assess hydrolysis half-life (pH 7.4 buffer) and photodegradation under UV light .
  • Ecotoxicology : Use Daphnia magna or algae models to determine EC₅₀ values for aquatic toxicity .
  • Bioaccumulation : LogP calculations (e.g., using ChemAxon) predict lipid solubility and potential biomagnification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid
Reactant of Route 2
(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid

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